(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
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Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives has been reported in the literature. For instance, a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been described . Another study reported the synthesis of N-(Isoquinolin-1-yl)sulfonamides via Ag2O-Catalyzed Tandem Reaction .Chemical Reactions Analysis
While specific chemical reactions involving “(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole” are not available, reactions involving isoquinoline derivatives have been reported .Scientific Research Applications
Melanogenesis Inhibition
This compound has been studied for its potential to inhibit melanin production, which is a key factor in skin pigmentation. Research indicates that it can modulate the PKA/CREB and MAPK signaling pathways, leading to a decrease in melanin synthesis . This application is particularly relevant in the development of skin-whitening cosmetics and treatments for hyperpigmentation disorders.
Tyrosinase Activity Modulation
Tyrosinase is an enzyme critical in the melanin production process. The compound has been shown to inhibit tyrosinase activity in B16F10 cells and zebrafish embryos . This suggests its utility in research focused on understanding and controlling enzymatic pathways related to pigmentation.
Anti-Hyperpigmentation Agent
The compound has been identified through zebrafish larva screening as a potential agent to inhibit abnormal hyperpigmentation . It could be used in the study of hyperpigmentation disorders and the development of therapeutic agents to treat such conditions.
Biological Toxicity Studies
Studies have confirmed that the compound is non-toxic in reconstituted human tissues such as the epidermis and cornea . This makes it a candidate for safety studies in the context of cosmetic and pharmaceutical applications.
Fluorinated Isoquinoline Derivative Research
While not directly related to the compound , fluorinated isoquinolines, which share a structural motif with our compound, are of interest due to their biological activities and light-emitting properties . This compound could serve as a model for synthesizing and studying fluorinated derivatives.
Mechanism of Action
Mode of Action
Based on its structural similarity to other isoquinoline compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Isoquinoline compounds have been shown to modulate various signaling pathways, including the pka/creb and mapk pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway identification, it’s difficult to predict the potential cellular effects .
Safety and Hazards
properties
IUPAC Name |
(4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole |
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